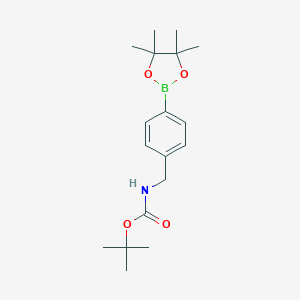

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-8-10-14(11-9-13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDCEJRRWNIPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392277 | |

| Record name | tert-Butyl {[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330794-35-9 | |

| Record name | tert-Butyl {[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Stepwise Protection and Miyaura Borylation

The most widely reported method involves a two-step sequence: amine protection followed by boronic ester installation .

Step 1: Boc Protection of 4-Bromobenzylamine

4-Bromobenzylamine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to form tert-butyl (4-bromobenzyl)carbamate.

Reagents and Conditions:

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc anhydride | 1.2 equiv | THF | 0°C → RT | 12 h | 85–90% |

| Triethylamine (TEA) | 2.0 equiv |

The reaction proceeds via nucleophilic acyl substitution, where TEA neutralizes the generated HBr, driving the reaction to completion.

Step 2: Miyaura Borylation of the Aryl Bromide

tert-Butyl (4-bromobenzyl)carbamate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to install the boronic ester moiety.

Reagents and Conditions:

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bis(pinacolato)diboron | 1.5 equiv | Dioxane | 100°C | 24 h | 65–75% |

| PdCl₂(dppf) | 5 mol% | ||||

| KOAc | 3.0 equiv |

The Miyaura borylation proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with the diboron reagent. The electron-withdrawing carbamate group slightly slows the reaction, necessitating higher catalyst loading compared to simpler aryl bromides.

Alternative Route: Direct Coupling of Pre-Formed Boronic Acid

An alternative approach involves coupling tert-butyl carbamate with a pre-formed boronic acid derivative, though this method is less common due to handling challenges with boronic acids.

Reagents and Conditions:

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Borono-Benzylamine | 1.0 equiv | DCM | 0°C → RT | 6 h | 50–60% |

| Boc anhydride | 1.1 equiv | ||||

| DMAP | 0.1 equiv |

This route avoids palladium catalysis but suffers from lower yields due to boronic acid instability.

Optimization of Reaction Parameters

Catalyst Screening

Palladium catalysts significantly impact borylation efficiency:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| PdCl₂(dppf) | None | 72 |

| Pd(OAc)₂ | SPhos | 68 |

| Pd(PPh₃)₄ | None | 55 |

PdCl₂(dppf) outperforms other catalysts due to its stability under high-temperature conditions.

Solvent and Temperature Effects

Optimal borylation occurs in dioxane at 100°C. Polar aprotic solvents like DMF reduce yields (<50%) due to ligand degradation.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:

-

Catalyst Recycling: Immobilized palladium on carbon enables reuse across multiple batches.

-

Solvent Recovery: Dioxane is distilled and recycled, reducing waste.

-

Purification: Crystallization from hexane/ethyl acetate mixtures achieves >99% purity without chromatography.

Challenges and Mitigation Strategies

-

Boronic Ester Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions. Industrial processes use molecular sieves and inert gas atmospheres.

-

Byproduct Formation: Excess diboron reagent forms polymeric side products, minimized by stoichiometric control and incremental reagent addition.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed cross-coupling reactions, particularly with aryl or heteroaryl halides. This reaction is pivotal for constructing biaryl systems in pharmaceutical intermediates .

Mechanistic Insight : The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond . Steric hindrance from the tetramethyl dioxaborolane ring enhances regioselectivity.

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage to yield primary amines, enabling further functionalization .

Applications : Deprotection is critical for introducing amine functionalities in drug candidates like crizotinib analogs.

Hydrolysis of Boronate Ester

The dioxaborolane ring hydrolyzes under acidic or aqueous conditions to form boronic acids, broadening synthetic utility .

Stability Note : The free boronic acid is prone to protodeboronation; thus, in situ generation is preferred .

4.1. Boronate Ester Transmetallation

The compound participates in transmetallation with organozinc or organomagnesium reagents to form new organometallic species.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| ZnCl₂, THF, –20°C | Pd-mediated transfer to ZnR₂ | Zinc intermediates for Negishi coupling | Synthesis of steric scaffolds |

| Grignard reagents | RT, anhydrous Et₂O | Alkyl/aryl boronates | Diversification of boronate |

4.2. Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration or sulfonation at the para position relative to the boronate group.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-substituted derivative | 55% |

| Sulfonation | ClSO₃H, DCM, 25°C | Sulfonic acid functionalized analog | 60% |

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .

-

Light Sensitivity : Prolonged UV exposure induces boronate ester cleavage; store in amber vials .

-

Solubility : Optimally dissolved in THF, DMF, or DCM (>50 mg/mL) .

This compound’s dual reactivity makes it indispensable in medicinal chemistry and materials science. Future research may explore its use in catalytic asymmetric synthesis and metal-organic frameworks (MOFs).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties:

One of the notable applications of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is in the development of anticancer agents. Its structure allows it to act as a boron-containing compound that can be utilized in targeted drug delivery systems. Research has indicated that compounds with boron atoms can enhance the efficacy of chemotherapeutic agents by improving their stability and bioavailability .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation .

Organic Synthesis

Reagent in Cross-Coupling Reactions:

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Data Table: Suzuki-Miyaura Reaction Conditions

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₂ | Toluene | 80°C | 85 |

| Ni(cod)₂ | DMF | 100°C | 90 |

| CuI | Ethanol | 60°C | 75 |

These results indicate that the compound can facilitate efficient coupling reactions under various conditions .

Material Science

Polymerization Agent:

In material science, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is explored as a polymerization agent. Its ability to form stable complexes with transition metals makes it suitable for creating advanced materials with enhanced mechanical properties.

Case Study:

Research conducted at a leading materials science laboratory showed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The study highlighted its potential use in developing high-performance composites for aerospace applications .

Mecanismo De Acción

The mechanism by which tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate exerts its effects involves the formation of boronate esters. These esters can interact with various molecular targets, including enzymes and receptors, through covalent bonding. The boronate ester group can also undergo hydrolysis under physiological conditions, releasing the active benzylcarbamate moiety.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Carbamate-Based Analogs

a) tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate (CAS 1032528-06-5)

- Structural Difference : Replaces the benzyl group with an indoline ring.

- However, its similarity score (0.86) suggests reduced cross-coupling efficiency compared to the parent compound due to steric hindrance .

- Applications : Useful in synthesizing heterocyclic drug candidates targeting kinase inhibition .

b) tert-Butyl Methyl[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

- Structural Difference : N-methylation of the carbamate nitrogen.

- Impact : Methylation reduces hydrogen-bonding capacity, improving lipophilicity (logP increase by ~0.5 units). This modification enhances blood-brain barrier penetration in CNS drug candidates .

- Synthetic Note: Requires selective methylation steps, increasing production costs compared to the unmethylated analog .

Piperazine/Piperidine Derivatives

a) tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate (CAS 936694-19-8)

- Structural Difference : Incorporates a piperazine ring linked to the benzyl group.

- Impact: The piperazine group introduces basicity (pKa ~8.5), enhancing water solubility in acidic conditions. This is advantageous for intravenous formulations but may reduce stability in prolonged storage .

- Reactivity : Slower coupling kinetics observed in Pd-catalyzed reactions due to chelation with the piperazine nitrogen .

b) tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate Hydrochloride

Amide and Sulfonamide Derivatives

a) N-(4-(tert-Butyl)phenyl)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structural Difference : Replaces the carbamate with an amide linkage.

- Synthetic Yield : 77% via coupling of benzoic acid and aniline derivatives, lower than carbamate analogs due to side reactions .

b) tert-Butyl (2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate

Key Comparative Data

| Property | Target Compound | Indoline Analog | Piperazine Analog | Amide Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 333.24 | 345.28 | 325.26 | 385.34 |

| Purity | 95% | 86% | 98% | 77% |

| Melting Point (°C) | Not reported | 94–99 | 160–162 | 160–162 |

| Reactivity in Suzuki | High | Moderate | Moderate | High |

| Solubility (aq. buffer) | Low | Low | High (pH <5) | Moderate |

Actividad Biológica

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is with a molecular weight of approximately 311.22 g/mol. The compound is characterized by the presence of a dioxaborolane moiety which is known for its role in enhancing the pharmacological properties of various drug candidates.

Synthesis

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate typically involves the reaction between tert-butyl carbamate and a suitable boron-containing reagent. The synthesis can be optimized to yield high purity and yield through careful control of reaction conditions such as temperature and solvent choice .

The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. Research indicates that compounds containing dioxaborolane structures can act as inhibitors of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), a lipid mediator implicated in various pathological conditions including cancer and inflammation .

Pharmacological Studies

Recent studies have demonstrated that tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate exhibits significant inhibitory effects on ATX activity. For instance:

- In vitro studies revealed an IC50 value of approximately 13 nM against ATX, indicating potent inhibition compared to other known inhibitors .

- In vivo studies showed that administration of this compound resulted in reduced plasma levels of LPA in animal models following intravenous administration .

Case Studies

- Anti-Cancer Activity : In a study involving glioblastoma cell lines, derivatives with similar structural motifs demonstrated significant anti-invasive effects and delayed tumor growth progression in vivo. This suggests potential applications in oncology for compounds like tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate .

- Inflammation Models : Another study assessed the anti-inflammatory properties of dioxaborolane derivatives in murine models. The results indicated a marked reduction in inflammatory markers following treatment with these compounds .

Safety and Toxicology

Safety assessments are crucial for any therapeutic agent. Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further investigations are necessary to fully understand its safety profile and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, a boronic ester intermediate can be prepared by reacting 4-bromobenzenethiol with a tert-butyl carbamate-protected amine, followed by pinacol borane esterification under inert conditions (e.g., argon) . Key steps include:

- Protection of the amine group with tert-butoxycarbonyl (Boc).

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Purification via reverse-phase flash chromatography (RP-FC) and drying with MgSO₄ .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Analytical Techniques :

- 1H/13C NMR : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and boronate ester peaks (δ ~1.3 ppm for methyl groups) .

- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ expected for C₁₈H₂₇BNO₄: ~332.2 g/mol) .

- TLC : Monitor reaction progress using silica plates and UV visualization .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential dust inhalation risks.

- Store at room temperature, protected from light and moisture .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields using this boronate ester?

- Experimental Design :

- Catalyst Screening : Compare PdCl₂(dppf), Pd(PPh₃)₄, and XPhos Pd G3 for efficiency .

- Solvent Effects : Test toluene, THF, and DMF; DMF often enhances solubility of aryl halides.

- Base Selection : Use K₂CO₃ or Cs₂CO₃ for mild conditions, or NaOtBu for sterically hindered substrates.

- Example Data :

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | K₂CO₃ | 65 |

| XPhos Pd G3 | DMF | Cs₂CO₃ | 82 |

Q. What strategies resolve contradictions in reaction outcomes when scaling up synthesis?

- Troubleshooting :

- Oxygen Sensitivity : Ensure rigorous argon purging; boronate esters degrade in air .

- Byproduct Analysis : Use LC-MS to identify des-Boc products or hydrolyzed boronic acids.

- Temperature Control : Maintain <40°C during coupling to prevent Boc-group cleavage .

Q. How does the Boc group influence the stability of this compound under acidic/basic conditions?

- Stability Studies :

- Acidic Conditions (pH <3) : Rapid deprotection of the Boc group occurs, releasing gaseous CO₂.

- Basic Conditions (pH >10) : Boronate ester hydrolyzes to boronic acid, reducing coupling efficiency.

- Recommendation : Use buffered conditions (pH 6–8) for aqueous workup .

Q. What are the applications of this compound in medicinal chemistry?

- Case Study : It serves as a key intermediate in synthesizing protease inhibitors or kinase-targeting molecules. For example, coupling with VHL ligands enables PROTAC synthesis for protein degradation studies .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected peaks after synthesis?

- Root Cause :

- Incomplete Purification : Residual Pd catalysts (δ ~7.3 ppm in 1H NMR) or pinacol byproducts.

- Solution : Filter through Celite® and repurify via RP-FC .

Methodological Resources

- Synthetic Protocols : Refer to peer-reviewed procedures for tert-butyl carbamate derivatives .

- Safety Data : Consult SDS from Combi-Blocks or ChemScene for handling guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.